2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a synthetic organic compound notable for its potential therapeutic applications. This compound belongs to a class of molecules characterized by the presence of a pyrazole moiety, which has been associated with various biological activities, including anti-inflammatory and antitumor effects. The structural complexity of this compound arises from the incorporation of both an oxane (tetrahydrofuran) ring and a difluorophenyl group.
The compound is classified as an acetamide derivative, which is a common structural motif in medicinal chemistry due to its ability to modulate biological activity. The specific structural features of this compound suggest it may be involved in interactions with biological targets, potentially leading to pharmacological effects. It has been synthesized and studied in various research contexts, particularly in relation to its therapeutic potential against proliferative diseases such as cancer .
The synthesis of 2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves several key steps:
The synthesis may employ various solvents such as tetrahydrofuran or dichloromethane, and reagents like lithium diisopropylamide for deprotonation steps. Purification techniques such as column chromatography are typically used to isolate the final product from reaction mixtures .
The molecular formula is C13H13F2N3O, with a molecular weight of approximately 281.26 g/mol. The compound features:
The compound can undergo several types of chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pressure) that promote selectivity and yield .
The mechanism of action for 2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is hypothesized to involve interaction with specific biological targets, such as enzymes or receptors involved in cell proliferation and inflammation. The pyrazole moiety is known to inhibit various kinases and may disrupt signaling pathways critical for tumor growth.
Research indicates that compounds with similar structures exhibit inhibitory effects on pathways like those involving cyclooxygenase or lipoxygenase enzymes, which are crucial in inflammatory responses .
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize this compound's structure and confirm its purity .
The primary applications of 2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide lie within medicinal chemistry and pharmacology. It shows promise as:
Additionally, derivatives of this compound may serve as lead compounds for further development in drug discovery programs focused on related therapeutic areas .
The strategic incorporation of fluorine atoms and fluorinated aromatic systems into pharmacophores represents a cornerstone of modern medicinal chemistry. The 2,4-difluorophenyl moiety in 2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide exemplifies this approach, leveraging fluorine’s unique physicochemical properties to optimize drug-target interactions. Fluorine’s high electronegativity (3.98 Pauling scale) and small atomic radius (van der Waals radius: 1.47 Å) enable isosteric replacement of hydrogen or oxygen while profoundly altering molecular behavior. These modifications enhance metabolic stability by resisting cytochrome P450-mediated oxidation, increase membrane permeability through controlled lipophilicity adjustments, and strengthen binding affinity via dipole interactions and hydrogen bonding with biological targets [9].
In oncology and metabolic disease therapeutics, fluorinated aromatics demonstrate targeted bioactivity. The 2,4-difluorophenyl group, specifically, balances electron-withdrawing effects and spatial geometry, facilitating interactions with ATP-binding pockets of kinases or allosteric sites of metabolic enzymes. For instance, fluorinated corticosteroids like fludrocortisone acetate historically validated fluorine’s ability to amplify glucocorticoid receptor binding [9]. Contemporary research confirms that ortho- and para-fluorine substitutions on phenyl rings improve pharmacokinetic profiles and target engagement, as evidenced by FDA-approved fluorinated drugs (2016–2022) spanning kinase inhibitors, antimicrobials, and PET tracers [9]. This moiety’s presence in 2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide suggests deliberate design for enhanced metabolic stability and precise target modulation, potentially against kinase-driven pathologies or metabolic dysregulation [3] [7].
Table 1: Impact of Fluorination on Drug Properties
Non-Fluorinated Analog | Fluorinated Derivative | Key Pharmacokinetic Improvements | Therapeutic Application |
---|---|---|---|
Phenylacetamide | 2,4-Difluorophenylacetamide | ↑ Metabolic half-life (CYP resistance); ↑ LogD (controlled lipophilicity) | Kinase inhibition |
Glucose | 18F-Fluorodeoxyglucose (FDG) | ↑ Tumor retention (trapping mechanism) | PET imaging |
Cortisol | Fludrocortisone acetate | ↑ Receptor binding affinity | Adrenal insufficiency |
The molecular architecture of 2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide integrates two critical heterocyclic systems: a 1,4-disubstituted pyrazole and a tetrahydropyran (oxane) ring. This hybrid scaffold exemplifies advanced pharmacophore engineering to engage diverse biological targets. Pyrazole rings, as rigid, planar nitrogen-containing heterocycles, serve as bioisosteres for imidazoles or phenyl groups while offering superior metabolic stability and hydrogen-bonding capabilities. The 1,4-disubstitution pattern—particularly with acetamide at N1 and oxane at C4—creates a vector for three-dimensional diversity, enabling complementary fit into protein binding clefts [1] [4].
The oxane (tetrahydropyran) component introduces conformational restraint and modulates solubility via its semi-polar oxygen atom. Its chair conformation provides stereoelectronic control over the pendant pyrazole’s orientation, potentially optimizing interactions with hinge regions of kinases or allosteric pockets of G-protein-coupled receptors. Hybrid systems like this are prevalent in kinase inhibitor therapeutics; palbociclib (a pyridopyrimidine-cyclopentyl hybrid) targets CDK4/6, while dilmapimod uses a pyridopyrimidine scaffold for p38 MAPK inhibition [1]. Computational analyses suggest that the oxane’s oxygen may form key hydrogen bonds with residues like Asp86 in p38 MAPK or Lys33 in ACSS2, analogous to interactions observed in co-crystal structures of related inhibitors [1] [7]. This scaffold’s versatility supports dual targeting potential—possibly bridging kinase modulation and metabolic enzyme regulation.
Table 2: Biologically Active Hybrid Scaffolds Containing Pyrazole or Oxane Moieties
Compound | Heterocyclic Core | Primary Target | Biological Effect |
---|---|---|---|
Palbociclib | Pyridopyrimidine-Cyclopentyl | CDK4/CDK6 | Cell cycle arrest |
Dilmapimod (SB-681323) | Pyridopyrimidine | p38 MAPK | TNF-α/IL-1β suppression |
2-(2,4-Difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide | Pyrazole-Oxane | Undisclosed (Kinase/ACSS hypothesized) | Under investigation |
Acetamide functionalities have evolved from simple solvent carriers to targeted pharmacophores in oncology and metabolic disease. The −NH−C(=O)−CH₂− linkage in 2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide represents a modern iteration of this lineage, leveraging acetamide’s balance of flexibility, hydrogen-bonding capacity, and metabolic resilience. Early acetamide-based drugs like metaxalone (muscle relaxant) demonstrated the scaffold’s bioavailability, while antifolates such as methotrexate established the therapeutic value of amide-containing molecules in disrupting nucleotide metabolism [1].
The integration of acetamides with fluorinated aromatics and nitrogen heterocycles marked a turning point in targeted therapy design. For example, pyridopyrimidine acetamides like vistusertib (AZD2014) inhibit mTOR by binding its ATP pocket, exploiting acetamide-mediated hydrogen bonds with Val2240 and Tyr2225 [1]. In metabolic regulation, compounds like N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz) suppress osteoclastogenesis via TRAF6 downregulation, illustrating acetamides’ utility in bone resorption pathologies [5]. The fluorinated acetamide moiety specifically enhances target specificity—fluorine atoms fine-tune electron density at the carbonyl, strengthening dipole interactions with catalytic lysines or serines in enzymes like acetyl-CoA synthetase (ACSS) or kinases [7] [9].
Recent fluorinated acetamide approvals (e.g., sotorasib, a KRASG12C inhibitor) underscore this pharmacophore’s relevance in precision oncology. 2-(2,4-Difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide embodies this evolution, combining fluorine’s electronic effects, heterocyclic rigidity, and acetamide’s versatile binding capacity to target dysregulated pathways in cancer or metabolic disease, potentially including acetate metabolism or kinase signaling networks [3] [7].
Table 3: Evolution of Acetamide-Containing Therapeutics
Era | Representative Acetamide Drug | Target/Pathway | Therapeutic Advance |
---|---|---|---|
1950–1960s | Metaxalone | CNS depression | Muscle relaxation |
1980–1990s | Acetazolamide | Carbonic anhydrase | Diuretic/Glaucoma management |
2000–2010s | Vistusertib (AZD2014) | mTOR kinase | Antineoplastic |
2020s | Sotorasib | KRASG12C | NSCLC treatment |
Contemporary | 2-(2,4-Difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide | Undisclosed (Kinase/ACSS hypothesized) | Targeted molecular design |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8